molecular formula C19H17N3O3 B1219257 2-[[anilino(oxo)methyl]amino]-N-(2-furanylmethyl)benzamide

2-[[anilino(oxo)methyl]amino]-N-(2-furanylmethyl)benzamide

Cat. No. B1219257
M. Wt: 335.4 g/mol
InChI Key: VQSWUFPVFLZOBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[anilino(oxo)methyl]amino]-N-(2-furanylmethyl)benzamide is a member of ureas.

Scientific Research Applications

Synthesis and Derivative Formation

  • Efficient synthesis methods for N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives, involving three-component reactions of isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives, have been developed (Sabbaghan & Hossaini, 2012).

Molecular Structure Analysis

  • A detailed molecular structural analysis of 2-amino-N-(2-hydroxyphenyl)-benzamide highlighted the influence of substituents on bond distances and electron delocalization, revealing insights into the compound's molecular geometry and intermolecular interactions (Haller, Thaenghin, Un-chai, & Haller, 2017).

Crystallography and Conformation

  • Studies on related compounds such as N-(2,3-Dimethylphenyl)benzamide have provided insights into the molecular conformation, bond parameters, and crystal structure, which could be relevant for understanding the behavior of similar compounds (Gowda, Tokarčı́k, Kožíšek, Sowmya, & Fuess, 2009).

Chemical Reactions and Functional Group Studies

  • Research into the reactions of similar anilide and benzamide compounds, such as the synthesis of 3-(aryl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones, has provided valuable insights into the behavior of these functional groups (Allameh, Heravi, Hashemi, & Bamoharram, 2011).

Potential Pharmacological Activities

  • Studies on benzamide derivatives have evaluated their inhibitory activity against histone deacetylase, suggesting potential therapeutic applications. This research could guide the exploration of related compounds for pharmacological uses (Suzuki et al., 1999).

properties

Product Name

2-[[anilino(oxo)methyl]amino]-N-(2-furanylmethyl)benzamide

Molecular Formula

C19H17N3O3

Molecular Weight

335.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-(phenylcarbamoylamino)benzamide

InChI

InChI=1S/C19H17N3O3/c23-18(20-13-15-9-6-12-25-15)16-10-4-5-11-17(16)22-19(24)21-14-7-2-1-3-8-14/h1-12H,13H2,(H,20,23)(H2,21,22,24)

InChI Key

VQSWUFPVFLZOBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CO3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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